molecular formula C15H21N3O3 B7746372 N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide

Cat. No.: B7746372
M. Wt: 291.35 g/mol
InChI Key: SZMQJXOLDLBYRK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is a chemical compound with a molecular formula of C21H30N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones or amines .

Scientific Research Applications

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to its specific hydrazinyl group, which imparts distinct reactivity and potential biological activities. Compared to similar compounds, it may offer different pharmacological profiles and applications in various fields .

Properties

IUPAC Name

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-18-14(19)10-21-13-8-6-11(7-9-13)15(20)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMQJXOLDLBYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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